(R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride

Catalog No.
S15658739
CAS No.
56324-45-9
M.F
C12H18ClNO2
M. Wt
243.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride

CAS Number

56324-45-9

Product Name

(R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride

IUPAC Name

(2R)-2-[(2-methylphenoxy)methyl]morpholine;hydrochloride

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

InChI

InChI=1S/C12H17NO2.ClH/c1-10-4-2-3-5-12(10)15-9-11-8-13-6-7-14-11;/h2-5,11,13H,6-9H2,1H3;1H/t11-;/m1./s1

InChI Key

DEDHOFINIRFIRX-RFVHGSKJSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2CNCCO2.Cl

Isomeric SMILES

CC1=CC=CC=C1OC[C@H]2CNCCO2.Cl

(R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol. It features a morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. The compound is characterized by the presence of an o-tolyloxy group, which is derived from o-tolyl alcohol, indicating that it has potential applications in medicinal chemistry, particularly due to its structural properties that may influence biological activity.

The synthesis of (R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride typically involves reactions where morpholine derivatives are formed through the alkylation of morpholine with o-tolyloxy methylating agents. This process can include nucleophilic substitution reactions where the morpholine nitrogen acts as a nucleophile. The hydrochloride salt form is generally obtained by reacting the free base form of the compound with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications .

The synthesis of (R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride can be performed through several methods:

  • Alkylation of Morpholine: Reacting morpholine with an appropriate o-tolyloxy methylating agent under basic conditions.
  • Cyclization Reactions: Utilizing starting materials that undergo cyclization to form the morpholine ring structure.
  • Hydrochloride Formation: Converting the free base into its hydrochloride form by treatment with hydrochloric acid.

These methods can be optimized based on desired yields and purity levels .

(R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drugs targeting neurological disorders due to its possible effects on neurotransmitter systems.
  • Chemical Research: As a reagent in organic synthesis and medicinal chemistry for developing new compounds with similar structures.
  • Cosmetics: Potentially used in formulations where morpholine derivatives are beneficial for skin absorption or other properties .

Interaction studies involving (R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride could focus on its binding affinity to various receptors or transporters in the brain. Given that similar compounds have been shown to inhibit serotonin and norepinephrine reuptake, it would be valuable to assess this compound's interactions with these neurotransmitter systems. Such studies would provide insights into its therapeutic potential and mechanisms of action .

Several compounds share structural similarities with (R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-(m-Methoxyphenoxymethyl)morpholineMorpholine derivativeExhibits central nervous depressant activity
2-(o-Ethoxyphenoxymethyl)morpholineMorpholine derivativeKnown for thymoleptic activity
4-(Trifluoromethoxy)phenylmorpholineMorpholine derivativeContains trifluoromethyl group, enhancing lipophilicity
1-(4-Chlorophenyl)morpholineMorpholine derivativeChlorine substitution may affect receptor binding

The uniqueness of (R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride lies in its specific o-tolyloxy substitution, which may influence its solubility and interaction with biological targets differently than other morpholine derivatives .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

243.1026065 g/mol

Monoisotopic Mass

243.1026065 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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